molecular formula C14H16N2O B2821878 6,8-Dimethyl-1,3,4,5-tetrahydro-2h-benzo[b][1,6]naphthyridin-10-one CAS No. 1521168-79-5

6,8-Dimethyl-1,3,4,5-tetrahydro-2h-benzo[b][1,6]naphthyridin-10-one

Cat. No.: B2821878
CAS No.: 1521168-79-5
M. Wt: 228.295
InChI Key: BHFOIZLTVUPLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethyl-1,3,4,5-tetrahydro-2h-benzo[b][1,6]naphthyridin-10-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the naphthyridine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-1,3,4,5-tetrahydro-2h-benzo[b][1,6]naphthyridin-10-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and ketones can be subjected to cyclization reactions in the presence of catalysts like Lewis acids or bases .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the desired product. Additionally, solvent-free reactions and microwave-assisted synthesis are explored to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-1,3,4,5-tetrahydro-2h-benzo[b][1,6]naphthyridin-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

6,8-Dimethyl-1,3,4,5-tetrahydro-2h-benzo[b][1,6]naphthyridin-10-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-1,3,4,5-tetrahydro-2h-benzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethyl-1,3,4,5-tetrahydro-2h-benzo[b][1,6]naphthyridin-10-one stands out due to its unique structural features and potential for diverse biological activities. Its specific substitution pattern and ring structure contribute to its distinct pharmacological profile .

Properties

IUPAC Name

6,8-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-8-5-9(2)13-10(6-8)14(17)11-7-15-4-3-12(11)16-13/h5-6,15H,3-4,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFOIZLTVUPLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(N2)CCNC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.